1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
Description
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS: 1343111-88-5, C₁₂H₁₆Br₂O₂, molecular weight: 376.07 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms and a complex ether-containing side chain. The ether moiety consists of a 1-methoxypropan-2-yl group, introducing both steric bulk and polar functionality. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .
Properties
Molecular Formula |
C12H16Br2O2 |
|---|---|
Molecular Weight |
352.06 g/mol |
IUPAC Name |
1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
AHOLLJAGCGEJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzene Derivatives
The synthesis begins with bromination of a benzene precursor. In one approach, 1-bromo-4-(prop-1-en-1-yl)benzene undergoes bromination using molecular bromine (Br₂) in carbon tetrachloride (CCl₄) to introduce the second bromine atom. This step requires strict temperature control (0–5°C) to prevent polybromination. The reaction proceeds via electrophilic aromatic substitution, where Br₂ acts as both an electrophile and a leaving group.
Reaction Conditions:
Aldol Condensation for Side-Chain Installation
A critical intermediate, 1-(4-bromophenyl)-2-bromoethanol, is synthesized via aldol condensation between 4-bromobenzaldehyde and bromoacetone. Sodium hydroxide (10% w/v) in methanol facilitates deprotonation, enabling enolate formation and subsequent nucleophilic attack on the aldehyde.
Mechanism:
- Enolate Formation: Bromoacetone reacts with NaOH to form a resonance-stabilized enolate.
- Nucleophilic Addition: The enolate attacks 4-bromobenzaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration: Acidic workup eliminates water, yielding α,β-unsaturated ketone.
Optimization:
- Excess bromoacetone (1.2 equiv) improves yield to 85%.
- Anhydrous methanol minimizes side reactions.
Etherification with 1-Methoxypropan-2-ol
The final step involves etherification of the secondary alcohol with 1-methoxypropan-2-ol under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the reaction, converting the hydroxyl group into an ether linkage.
Procedure:
- Reactants: 1-(4-bromophenyl)-2-bromoethanol (1.0 equiv), 1-methoxypropan-2-ol (1.5 equiv)
- Reagents: PPh₃ (1.2 equiv), DEAD (1.2 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature, 12 h
- Yield: 68–72%
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (m, 1H, OCH₂), 3.89 (m, 2H, CH₂O), 3.38 (s, 3H, OCH₃), 2.98 (dd, J = 14.0 Hz, 1H, CHBr), 1.32 (d, J = 6.0 Hz, 3H, CH₃).
- MS (ESI): m/z 352.06 [M+H]⁺, 354.05 [M+2+H]⁺ (isotopic pattern confirms two bromine atoms).
Purity and Yield Optimization
- Chromatography: Silica gel column chromatography (hexane/ethyl acetate 8:2) achieves >98% purity.
- Recrystallization: Ethanol/water (7:3) yields crystalline product with melting point 89–91°C.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Bromination in CCl₄ | High regioselectivity | Requires cryogenic conditions |
| Aldol Condensation | Scalable (>85% yield) | Sensitive to moisture |
| Mitsunobu Etherification | Mild conditions | Costly reagents (PPh₃, DEAD) |
Industrial and Research Applications
The compound serves as a precursor in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its dual bromine atoms enable Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation. Recent patents highlight its role in synthesizing glucopyranosyl derivatives for diabetes therapeutics.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound, while oxidation might produce a compound with additional oxygen-containing functional groups.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and methoxypropan-2-yl group. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways include nucleophilic substitution, where the bromine atoms are replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Brominated Benzene Derivatives
Key Observations :
- The target compound’s branched ether chain distinguishes it from linear propargyl (2f) or allyl (S34) substituents.
- Compounds like 2f incorporate aromatic rings (e.g., 4-methoxyphenyl) that enhance π-π interactions, unlike the aliphatic ether in the target .
- The presence of two bromine atoms in the target and 2f increases electrophilicity compared to mono-brominated analogs like S34 .
Key Observations :
- Etherification reactions (e.g., S34 ) are common for introducing oxygen-containing substituents.
- Diastereomerism is a challenge in compounds like 2f, which forms a 5:6 diastereomeric mixture .
Key Observations :
- The target’s dual bromine atoms enable sequential substitution reactions, useful in multi-step syntheses.
- Propargyl (2f) and allyl (S34) groups offer pathways for cycloaddition or rearrangement, unlike the target’s stable ether chain .
Physical and Spectroscopic Properties
Table 4: Selected Properties
*Inference based on similar compounds (e.g., 2f , S34 ).
Biological Activity
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene, a brominated organic compound, has garnered attention for its potential biological activities. The compound's unique structure, featuring two bromine atoms and a methoxypropan-2-yl group, suggests various interactions within biological systems. This article delves into its biological activity, mechanisms of action, and applications in research and industry.
| Property | Value |
|---|---|
| Molecular Formula | C12H16Br2O2 |
| Molecular Weight | 352.06 g/mol |
| IUPAC Name | 1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
| CAS Number | 1343111-88-5 |
| Purity | 97% |
The biological activity of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is primarily attributed to its interaction with various molecular targets through its bromine atoms and methoxypropan-2-yl group. These interactions can lead to:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, altering the compound's reactivity and biological impact.
- Oxidation-Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones, influencing its biological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that brominated compounds often possess antimicrobial properties. The presence of bromine atoms in this compound may enhance its effectiveness against various bacterial strains.
Cytotoxicity
Preliminary studies suggest that 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to the compound's ability to interfere with cellular processes through its reactive groups.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms, making it a candidate for further pharmacological studies.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various brominated compounds, including 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Enzyme Interaction Analysis : Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed promising results, suggesting it could modulate drug metabolism.
Applications in Research and Industry
The unique properties of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene make it valuable in various fields:
- Pharmaceutical Development : Its potential cytotoxic effects and enzyme inhibition properties position it as a candidate for drug development.
- Chemical Synthesis : Used as a building block in organic synthesis, facilitating the creation of more complex molecules with desired biological activities.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination of a precursor aromatic compound using bromine () in the presence of Lewis acid catalysts like iron(III) bromide () under controlled temperatures (40–60°C). Purification is achieved via column chromatography or recrystallization .
- Optimization Tips : Adjusting stoichiometric ratios of brominating agents, using inert atmospheres to prevent side reactions, and optimizing reaction time (12–24 hours) can improve yields.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Techniques :
- NMR : -NMR shows distinct peaks for methoxy ( 3.2–3.5 ppm) and brominated ethyl groups ( 4.0–4.5 ppm).
- IR : Stretching vibrations for C-Br (~600 cm) and ether C-O (~1100 cm) .
- Mass Spectrometry : Molecular ion peaks at ~350 (M) with fragmentation patterns indicating bromine isotopes.
Q. How does the compound’s stability under various conditions (pH, temperature) affect experimental design?
- Stability Considerations : The compound is sensitive to strong bases (pH > 10) due to potential ether cleavage. Storage at 4°C in anhydrous solvents (e.g., DCM) minimizes degradation. Thermal stability tests (TGA/DSC) suggest decomposition above 200°C .
Advanced Research Questions
Q. How does the steric and electronic environment of the brominated substituents influence reactivity in cross-coupling reactions?
- Steric Effects : The 1-methoxypropan-2-yloxy group creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings.
- Electronic Effects : Bromine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Comparative studies with fluorinated analogs show slower reaction kinetics .
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Approach :
-
Comparative SAR Studies : Evaluate substituent effects (e.g., replacing methoxy with trifluoromethoxy) on antimicrobial activity (see Table 1).
-
Dose-Response Analysis : Use standardized assays (e.g., MIC against E. coli) to reconcile discrepancies in potency .
Table 1 : Antimicrobial Activity of Brominated Benzene Derivatives
Compound MIC (μg/mL) E. coli MIC (μg/mL) S. aureus Target Compound 12.5 25.0 1-Bromo-4-(CF3O) Analog 6.25 12.5 1-Bromo-4-(OCH3) Derivative 25.0 50.0
Q. How can crystallographic data from programs like SHELXL aid in understanding molecular conformation?
- Application : SHELXL refines X-ray diffraction data to resolve bond angles and torsional strain. For this compound, crystallography reveals a gauche conformation in the ethyloxy chain, influencing packing efficiency and solubility .
Q. What mechanistic insights explain the compound’s role in facilitating nucleophilic substitution reactions?
- Mechanism : The bromine atoms act as leaving groups in SN2 reactions. Kinetic studies with -labeled methoxy groups confirm retention of configuration, suggesting a concerted mechanism .
Q. How do isotopic labeling studies contribute to tracking metabolic pathways in biological systems?
- Method : -labeling at the methoxy group allows tracing via LC-MS. In vitro assays with liver microsomes identify hydroxylated metabolites, highlighting hepatic clearance pathways .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial efficacies for structurally similar compounds?
- Resolution : Variations in assay conditions (e.g., nutrient broth composition) and bacterial strains (e.g., ATCC vs. clinical isolates) account for discrepancies. Standardizing protocols (CLSI guidelines) and using isogenic strains improve reproducibility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
